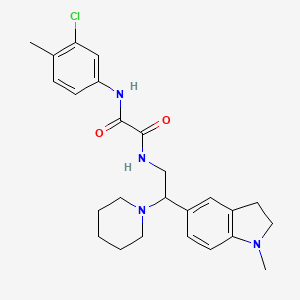

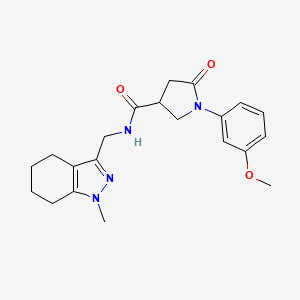

![molecular formula C14H19NO3S B2565848 (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351586-97-4](/img/structure/B2565848.png)

(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several structural components, including a furan ring, a spiro ring system, and a ketone functional group . Furan is a heterocyclic compound with a 5-membered aromatic ring and two substituents. The spiro ring system is a type of compound where two rings share a single atom. The ketone group is a functional group characterized by a carbonyl group (C=O) bonded to two other carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The furan ring and the spiro ring system would contribute to the compound’s three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a ketone group could increase its polarity, and the aromatic furan ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research efforts have focused on synthesizing analogs and derivatives with similar structural motifs, demonstrating the versatility of these compounds in chemical synthesis. For example, the synthesis of thiomuscarone analogs showcases methods for creating highly substituted thiolan-3-ones, providing alternatives to traditional synthetic pathways (Shapiro & Lavi, 1990). Similarly, studies on microwave-assisted synthesis explore efficient routes to produce N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, highlighting the role of structural modifications in enhancing antiviral activities (Göktaş et al., 2012).

Antiviral Activity

Compounds with the 1-thia-4-azaspiro[4.5]decan structure have been evaluated for their antiviral properties, particularly against influenza viruses and coronaviruses. Design and synthesis efforts have yielded analogs demonstrating potent activity against influenza A/H3N2 virus, providing insights into structure-activity relationships (SAR) and potential therapeutic applications (Apaydın et al., 2021). Another study focusing on the synthesis and antiviral evaluation of new spirothiazolidinone derivatives revealed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).

Biochemical Interactions

Investigations into the biochemical interactions of these compounds have revealed novel mechanisms of action. For instance, the metabolism of strained rings involving glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine highlights unique biochemical transformations without prior bioactivation, expanding our understanding of metabolic pathways and potential detoxification mechanisms (Li et al., 2019).

Wirkmechanismus

The mechanism of action would depend on the compound’s intended use, such as whether it’s designed to interact with biological systems or used in material science.

Eigenschaften

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-9-12(11(2)18-10)13(16)15-5-3-14(4-6-15)17-7-8-19-14/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGZKFHFILBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

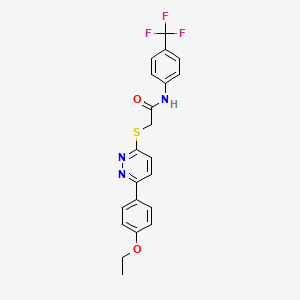

![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

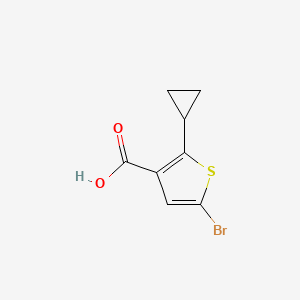

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

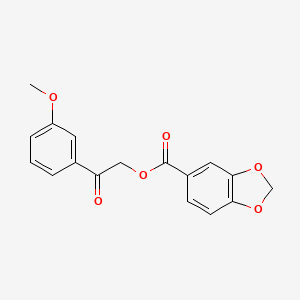

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2565779.png)

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2565787.png)

![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2565788.png)